molecular formula C8H4BrClN2O B11857962 5-Bromo-2-chloroquinazolin-4-ol

5-Bromo-2-chloroquinazolin-4-ol

Cat. No.: B11857962
M. Wt: 259.49 g/mol
InChI Key: HMANGZMSGJYPBK-UHFFFAOYSA-N
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Description

5-Bromo-2-chloroquinazolin-4-ol is a chemical compound with the molecular formula C8H4BrClN2O and a molecular weight of 259.49 g/mol It is a derivative of quinazolinone, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloroquinazolin-4-ol typically involves the bromination and chlorination of quinazolin-4-olThe reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and pH conditions to ensure selective substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with high purity. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloroquinazolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bromine, chlorine, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the bromine or chlorine atoms .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloroquinazolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-bromo-2-chloro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-4-2-1-3-5-6(4)7(13)12-8(10)11-5/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMANGZMSGJYPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)NC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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